
1-(4-methyl-2-nitrophenyl)-1H-pyrrole
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-step reactions that introduce various functional groups to the pyrrole core. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones demonstrates the introduction of an aryl sulfide moiety to the pyrrole core, which could be relevant for the synthesis of molecules of pharmacological interest . Although the exact synthesis of "1-(4-methyl-2-nitrophenyl)-1H-pyrrole" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their reactivity and properties. For example, the crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole reveals that the pyrrole and phenyl rings are mainly planar, and the nitro group slightly twists out of the phenyl plane . This planarity and the orientation of substituents can influence the compound's electronic properties and its ability to participate in π-π interactions, which are important in the formation of supramolecular structures.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including electropolymerization, radical addition, and nucleophilic cyclization. The radical addition reaction of alcohols to 1-(4-nitrophenyl)-5H-pyrrolin-2-one, for instance, results in the formation of substituted pyrrolidones . These reactions are significant for the modification of the pyrrole core and the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and redox behavior. For example, the electrochemical synthesis of a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT reveals distinct electrochromic properties, demonstrating the potential of pyrrole derivatives in electrochromic devices . The crystal structure analysis of similar compounds provides insights into intermolecular interactions, such as C-H-π interactions, which can affect the compound's solubility and stability .
Scientific Research Applications
Electrochromic Devices
- Synthesis and Use in Electrochromic Devices : A variation of the compound, used in the synthesis of soluble polymers, has shown promising applications in electrochromic devices. These devices exhibit color changes under electric field application, useful in displays and smart windows. The polymers derived from the compound demonstrate fast switching times and high optical contrast, indicating their suitability for electrochromic applications (Variş et al., 2006); (Variş et al., 2007).
Nonlinear Optical Crystals
- Nonlinear Optical Crystals : Derivatives of this compound have been used in synthesizing organic nonlinear optical nitrophenylhydrazone crystals. These materials exhibit significant macroscopic nonlinearity, making them potential candidates for use in nonlinear optical devices, which are essential in telecommunications and laser technology (Kwon et al., 2008).
Synthetic Chemistry and Molecular Structures
- Chemical Synthesis and Structure Analysis : The compound and its derivatives have been extensively studied for their synthesis and molecular structures. These studies provide insights into the chemical properties and potential applications in various fields like material science and pharmaceuticals (贺海鹰 & 蒋锡夔, 2010); (Kimbaris et al., 2000).
Antimicrobial Agents
- Potential Antimicrobial Agents : Novel pyrrole derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. Such research is crucial for developing new and effective antimicrobial agents (Shaikh et al., 2021).
Electromic Materials
- Electrochemical and Electromic Properties : The compound and its variations have been used to create polymers with distinct electrochromic properties. These materials are promising for applications in smart materials and devices that can change color or opacity in response to electrical stimuli (Ak et al., 2008).
Anion Binding and Color Change
- Anion Binding and Color Change : Derivatives of the compound have been shown to bind anions and signal this binding through color change. This property is significant for developing sensors and indicators in various chemical and biological applications (Camiolo et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 2-methyl-4-nitrophenol and 4-Methyl-2-nitrophenol have been studied, but their specific targets are not clearly defined
Mode of Action
A related compound, 4-methyl-2-nitrophenyl isocyanate, is known to contain an isocyanate group . Isocyanates are reactive molecules that can interact with various biological targets, often forming covalent bonds with nucleophilic groups in proteins or DNA. This can lead to changes in the function of these biomolecules .
Biochemical Pathways
Compounds with similar structures, such as 2-methyl-4-nitrophenol, have been reported to be involved in various biological activities
Result of Action
Related compounds such as 2-methyl-4-nitrophenol have been reported to show potential vasodilatation activity in rats
Action Environment
The action of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole can be influenced by various environmental factors. For example, the substance Pigment Red 3, which has a similar structure, is known to settle by gravity to sediments if released to water, and will tend to remain in soils if released to terrestrial environments . These environmental factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKHCCZVFEALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384412 | |
| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
CAS RN |
59194-20-6 | |
| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




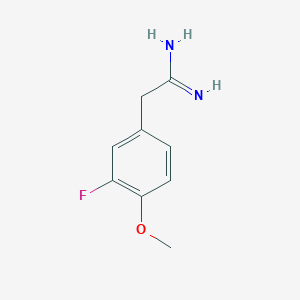

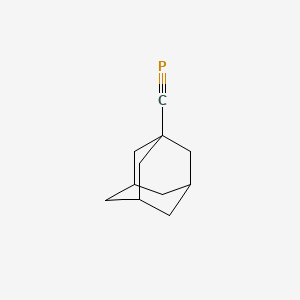



![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)
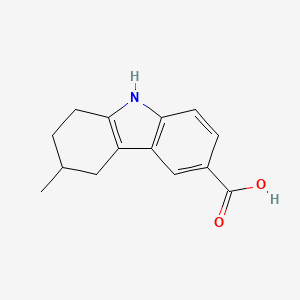

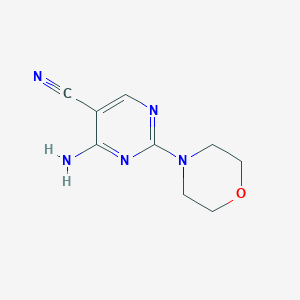
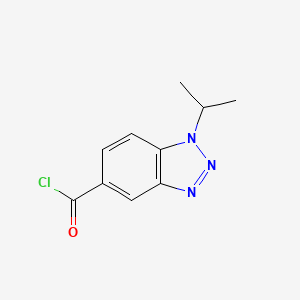
![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)